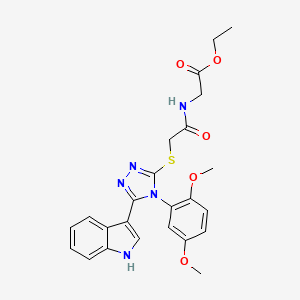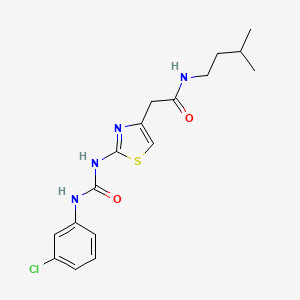
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thiazol-urea . Thiazol-urea derivatives are often studied for their potential biological activities, including as potential inhibitors of certain kinases .
Synthesis Analysis
Thiazol-urea derivatives can be synthesized from commercially available precursors . For example, 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone can be reacted with thiourea in absolute ethanol to produce the corresponding amines .Molecular Structure Analysis
The compound contains a thiazol-urea moiety, which is a common feature in many bioactive compounds . The presence of the ureido group and the thiazol ring could potentially contribute to its biological activity .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Agents
Thiazolidinones and azetidinones derivatives, including those with thiazole moieties, have been synthesized and tested for their antibacterial, antifungal, and antituberculosis activities against different microorganisms. These compounds demonstrate significant potential in combating microbial infections and diseases caused by tuberculosis bacteria (Patel et al., 2006).
Antitumor Activities
Several studies have synthesized and evaluated thiazole derivatives for their antitumor properties. For instance, novel thiazolyl urea derivatives have shown promising antitumor activities, highlighting the potential of these compounds in cancer therapy (Ling et al., 2008). Additionally, derivatives containing phenyl urea as potential VEGFR-2 inhibitors have been investigated for their antiproliferative effects on cancer cells, offering insights into new therapeutic avenues (Toolabi et al., 2022).
Antioxidant Activity
Thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and screened for their in vitro antioxidant activity. These compounds, particularly those with selenourea functionality, exhibited potent antioxidant activity, suggesting their potential as new antioxidant agents (Reddy et al., 2015).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been explored for their corrosion inhibition performances against iron metal. Quantum chemical parameters and molecular dynamics simulations have been used to predict and understand the efficacy of these compounds in protecting metal surfaces from corrosion, which has implications for industrial applications (Kaya et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a key receptor involved in angiogenesis, the process of new blood vessel formation. It plays a crucial role in the growth and survival of cancer cells.
Mode of Action
The compound interacts with VEGFR2, inhibiting its activity . This inhibition disrupts the signaling pathways that promote angiogenesis, leading to a decrease in blood vessel formation. As a result, the growth and proliferation of cancer cells are hindered.
Pharmacokinetics
Thiazole derivatives, to which this compound belongs, are generally known for their good bioavailability
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c1-11(2)6-7-19-15(23)9-14-10-25-17(21-14)22-16(24)20-13-5-3-4-12(18)8-13/h3-5,8,10-11H,6-7,9H2,1-2H3,(H,19,23)(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOSRMMWFCJKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)

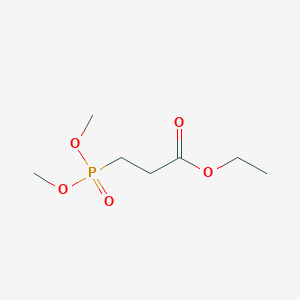
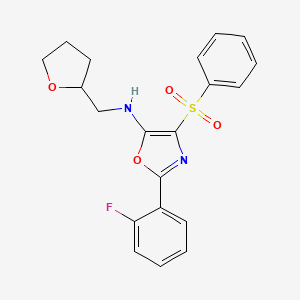
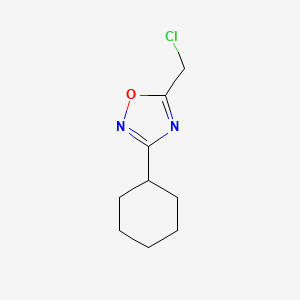
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide](/img/structure/B2952482.png)
![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)

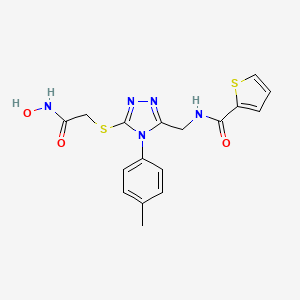
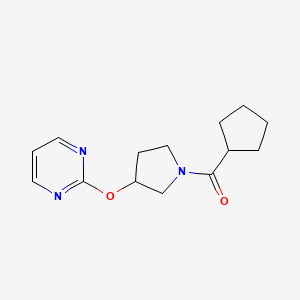
![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2952494.png)
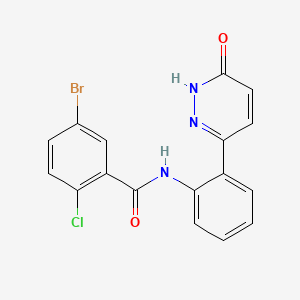
![3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide](/img/structure/B2952496.png)
